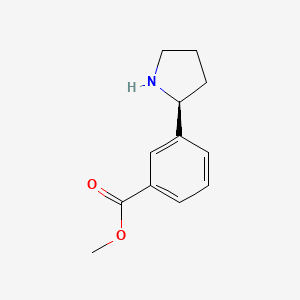

Methyl 3-((2S)pyrrolidin-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(2S)-pyrrolidin-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMKHFGBZYSDRQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organic Synthesis and Chiral Molecule Development

The synthesis of chiral molecules is a central theme in contemporary organic chemistry, largely driven by the needs of the pharmaceutical industry. rroij.com The biological activity of a drug is often dependent on its specific three-dimensional structure, as enantiomers (non-superimposable mirror-image molecules) can have vastly different therapeutic effects or toxicities. nih.gov Consequently, the development of methods for enantioselective synthesis—the production of a single enantiomer—is a critical area of research. rroij.comnih.gov

Methyl 3-((2S)pyrrolidin-2-yl)benzoate is a prime example of a chiral building block used in this context. Its predefined stereocenter at the C2 position of the pyrrolidine (B122466) ring allows chemists to introduce chirality into a target molecule from the outset, a strategy known as chiral pool synthesis. nih.gov This approach leverages naturally occurring chiral molecules, such as the amino acid L-proline, from which the (S)-pyrrolidine moiety is often derived. nih.gov The advancement of catalytic asymmetric synthesis has provided powerful tools for creating such chiral molecules with high precision, expanding the toolkit available to chemists for designing complex structures. chiralpedia.com The ability to construct enantiomerically pure compounds is essential for developing drugs with improved therapeutic profiles and fewer side effects. rroij.com

Significance of the Pyrrolidine and Benzoate Moieties in Contemporary Chemical Science

The chemical architecture of Methyl 3-((2S)pyrrolidin-2-yl)benzoate is defined by its two primary components: the pyrrolidine (B122466) ring and the benzoate (B1203000) group. Each of these moieties contributes distinct and valuable properties that are widely exploited in chemical science.

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of medicinal chemistry and drug design. nih.govresearchgate.net It is one of the most common heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.comresearchgate.net Its significance stems from several key features:

Stereochemistry and 3D Structure : The pyrrolidine ring is not flat and can possess multiple stereocenters, allowing for the creation of well-defined three-dimensional structures that can interact specifically with biological targets like enzymes and receptors. nih.govresearchgate.net

Physicochemical Properties : As a saturated heterocycle, it generally improves aqueous solubility and provides a scaffold with sp3-hybridized carbons, which offers greater spatial coverage compared to flat aromatic systems. researchgate.net

Synthetic Versatility : The pyrrolidine nucleus, often derived from proline, can be readily functionalized, making it a versatile building block for synthesizing a wide array of complex molecules and natural product analogs. researchgate.netmdpi.com

| Feature of Pyrrolidine Scaffold | Significance in Chemical Science |

| Chirality | Serves as a key source of stereochemistry in asymmetric synthesis. nih.gov |

| Non-planar Structure | Provides three-dimensional complexity for enhanced interaction with biological targets. researchgate.net |

| Basic Nitrogen Atom | Acts as a hydrogen bond acceptor and a site for further chemical modification. chemicalbook.com |

| Prevalence in Nature | Forms the core of many alkaloids and the amino acid proline. mdpi.comchemicalbook.com |

The benzoate moiety , the methyl ester of benzoic acid, is also a fundamental component in organic chemistry. Benzoic acid and its derivatives are important precursors for the industrial synthesis of many organic substances. wikipedia.org In the context of a molecule like this compound, the benzoate group serves multiple functions:

Synthetic Handle : The ester group can be easily hydrolyzed to a carboxylic acid or converted into other functional groups such as amides, providing a reactive site for further molecular elaboration.

Structural Scaffold : The benzene (B151609) ring provides a rigid, planar anchor to which other functional groups can be attached in a well-defined spatial orientation.

Modulation of Properties : The benzoate group influences the molecule's electronic properties and its ability to participate in aromatic interactions (e.g., pi-stacking), which can be important for binding to biological targets.

Overview of Advanced Research Trajectories for Pyrrolidine Based Scaffolds and Benzoate Derivatives

Stereoselective Synthesis of the (2S)-Pyrrolidine Core within the Compound

The creation of the (2S)-pyrrolidine core with high enantiopurity is the cornerstone of synthesizing this compound. This is achieved through various stereoselective methods that guide the formation of the desired stereocenter.

Development and Optimization of Asymmetric Synthetic Routes

Asymmetric synthesis of the pyrrolidine core often begins from chiral starting materials or employs reactions that create chirality in a controlled manner. One common approach involves using enantiopure precursors, such as (S)-proline or its derivatives, which already contain the desired stereocenter. For instance, the synthesis of related (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved starting from (S)-O-methyl-proline.

Kinetic resolution is another powerful strategy. This method involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, allowing for the separation of one enantiomer. For example, the asymmetric synthesis of a substituted cyclopentane (B165970) carboxylic acid was accomplished through the kinetic resolution of a racemic carboxylate using a homochiral lithium amide. Similar principles are applied to the synthesis of chiral pyrrolidines, where an enantioselective reaction step enriches the desired (S)-enantiomer.

Application of Chiral Auxiliaries and Catalysts in Enantioselective Pathways

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is set, the auxiliary is removed. Evans-type oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions, which can be key steps in constructing substituted pyrrolidine rings. The auxiliary forces the reaction to proceed from a specific face of the molecule, leading to high diastereoselectivity.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and used for enantioselective Michael additions to form functionalized pyrrolidine structures with excellent enantioselectivity (up to >99% ee). Proline and its derivatives are themselves effective organocatalysts for various asymmetric transformations.

C-H Activation and Functionalization Strategies for Pyrrolidine Scaffolds

Directing group-assisted C-H activation has become a transformative method for functionalizing otherwise unreactive C-H bonds on saturated heterocycles like pyrrolidine. This strategy allows for the introduction of substituents at specific positions remote from the nitrogen atom, which is traditionally difficult to achieve.

In one notable study, an aminoquinoline (AQ) amide directing group attached to the C3 position of a pyrrolidine ring was used to achieve palladium-catalyzed C-H arylation at the C4 position. This reaction proceeded with high regio- and stereoselectivity, exclusively forming the cis-diastereomer. The use of an N-Boc protecting group and a bidentate directing group was crucial for favoring functionalization at the unactivated C4 position over the more electronically activated C2 position. When starting with an enantioenriched (S)-pyrrolidine derivative, the C-H functionalization occurred with complete retention of enantiomeric excess, demonstrating the mildness of the conditions.

Table 1: Selected Results for Pd-Catalyzed C-H Arylation at the C4 Position of a Pyrrolidine Derivative

| Entry | Aryl Halide | Yield (%) of C4-Arylated Product | Diastereoselectivity (cis:trans) |

|---|---|---|---|

| 1 | 4-Iodoanisole | 28 | >95:5 |

| 2 | 4-Iodotoluene | 55 | >95:5 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 62 | >95:5 |

| 4 | 1-Bromo-4-fluorobenzene | 45 | >95:5 |

Conditions: Pyrrolidine substrate, Aryl Halide, Pd(OAc)₂, AgOAc, Toluene. Data sourced from a study on regio- and stereoselective C-H arylation.

Functionalization Strategies of the Benzoate Moiety and Aromatic Ring

Once the chiral pyrrolidine core is established, further modifications can be made to the benzoate portion of the molecule to explore structure-activity relationships or to synthesize more complex derivatives.

Regioselective Derivatization Techniques for Aromatic Substitution

The aromatic ring of the benzoate moiety can be functionalized using various modern cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for forming new carbon-carbon bonds. In a related synthesis, a bromine-substituted aromatic ring was coupled with a boronic acid to introduce a new substituent with high yield. This type of reaction is broadly applicable for derivatizing the phenyl ring of this compound, assuming a suitable halide or triflate is present on the ring.

C-H activation strategies can also be applied directly to the aromatic ring, although regioselectivity can be a challenge. The existing pyrrolidine substituent will direct incoming electrophiles or organometallic catalysts to specific positions on the ring, primarily ortho and para, due to electronic effects.

Esterification, Transesterification, and Hydrolysis Reactions

The methyl ester group of the title compound is a key functional handle that can undergo several important transformations.

Esterification: The formation of the methyl benzoate moiety is typically achieved through Fischer esterification. This reaction involves treating the corresponding carboxylic acid (3-((2S)pyrrolidin-2-yl)benzoic acid) with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and water is often removed to drive the equilibrium towards the ester product. Solid acid catalysts, such as those based on zirconium and titanium, are also being developed as reusable and environmentally friendlier alternatives to mineral acids.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 3-((2S)pyrrolidin-2-yl)benzoate. This reaction is useful for modifying the properties of the molecule.

Hydrolysis: The methyl ester can be converted back to the parent carboxylic acid through hydrolysis. This reaction is typically carried out by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Subsequent addition of acid protonates the carboxylate to yield the final carboxylic acid product. A procedure for the hydrolysis of a related methyl ester reported a 95% yield after heating with NaOH in a methanol/water mixture.

Table 2: Key Chemical Transformations of the Ester Group

| Reaction | Reactants | Catalyst | Product |

|---|---|---|---|

| Esterification | 3-((2S)pyrrolidin-2-yl)benzoic acid + Methanol | Acid (e.g., H₂SO₄) | This compound |

| Transesterification | This compound + R-OH | Acid or Base | R-O-C(=O)-Aryl-Pyrrolidine |

| Hydrolysis | This compound + H₂O | Base (e.g., NaOH) then Acid | 3-((2S)pyrrolidin-2-yl)benzoic acid |

Multi-Step Synthetic Sequences Incorporating this compound

The strategic incorporation of pre-existing chiral centers is a cornerstone of modern organic synthesis, streamlining the construction of enantiomerically pure complex molecules. This compound is an exemplar of such a chiral building block, offering a synthetically tractable handle for elaboration.

Utilization as a Key Chiral Intermediate in Complex Molecule Construction

The pharmaceutical industry has a significant demand for single-enantiomer drugs, driving the need for versatile chiral intermediates. nih.govnih.gov Pyrrolidine and its derivatives are prevalent structural motifs in many FDA-approved drugs. mdpi.com The (2S)-pyrrolidinyl moiety of this compound serves as a crucial stereochemical determinant in the synthesis of more elaborate molecules. Its utility stems from the "chiral pool" approach, where readily available, enantiopure starting materials are used to impart chirality to the final product. nih.gov

The synthesis of complex molecules often involves the coupling of chiral building blocks. For instance, in the synthesis of certain bioactive compounds, the pyrrolidine ring can be N-acylated or N-alkylated, while the benzoate ester can be hydrolyzed and coupled with other fragments, or the aromatic ring can be further functionalized. A review of asymmetric syntheses of FDA-approved drugs highlights the frequent use of chiral pyrrolidine derivatives. nih.gov For example, the synthesis of Evocalcet, a drug for secondary hyperparathyroidism, utilizes a syn-pyrrolidine derivative as a key chiral precursor. nih.gov This underscores the importance of chiral pyrrolidines like this compound as foundational elements in the construction of intricate, biologically active molecules. The synthesis of novel chiral α-amino acids and β-amino alcohols has been achieved through asymmetric hydrogenation using chiral catalysts, a strategy that can be conceptually applied to derivatives of this compound. nih.gov

Convergent and Divergent Synthetic Pathways for Analog Libraries

The generation of compound libraries for drug discovery often employs convergent and divergent synthetic strategies. In a convergent approach, different fragments are synthesized separately and then combined in the later stages. A divergent strategy involves the modification of a common intermediate to produce a wide array of analogs. This compound is well-suited for both approaches.

In a divergent synthesis, the pyrrolidine nitrogen can be functionalized with a variety of substituents (e.g., alkyl, acyl, sulfonyl groups), while the methyl ester can be converted to other functional groups (e.g., amides, carboxylic acids, other esters). This allows for the rapid generation of a library of analogs with diverse properties. For example, a library of medium-ring lactams was successfully constructed using a convergent-divergent strategy, highlighting the power of this approach in generating molecular diversity. acs.org

A hypothetical divergent synthesis starting from this compound could involve the following steps:

| Step | Transformation | Reagents and Conditions | Product Scope |

| 1 | N-Functionalization | R-X (alkyl halide), base or R-COCl (acyl chloride), base | Diverse N-substituted pyrrolidines |

| 2 | Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic acid intermediate |

| 3 | Amide Coupling | R'NH₂, coupling agents (e.g., HATU, HOBt) | Library of amides |

This divergent approach enables the exploration of the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies.

Mechanistic Investigations of Synthetic Transformations

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and developing new ones. This includes elucidating the factors that control stereoselectivity and identifying key reaction intermediates.

Elucidation of Chiral Induction Mechanisms

Asymmetric induction, also known as asymmetric synthesis, is a process where a chiral element in a molecule controls the formation of a new stereocenter. youtube.com In reactions involving derivatives of this compound, the existing stereocenter at the C2 position of the pyrrolidine ring directs the stereochemical outcome of subsequent transformations. This is often explained by steric and electronic effects that favor the approach of a reagent from one face of the molecule over the other.

The conformation of the pyrrolidine ring and its substituents plays a critical role in determining the facial selectivity of a reaction. For instance, in nucleophilic additions to a carbonyl group attached to the pyrrolidine ring, the incoming nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The principles of asymmetric induction have been extensively studied, with models like Cram's rule providing a basis for predicting the stereochemical outcome of such reactions. youtube.com The use of chiral catalysts in conjunction with chiral substrates can further enhance stereoselectivity. youtube.com

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. nih.gov However, a combination of spectroscopic techniques and computational methods can provide valuable insights into reaction mechanisms. rsc.org For reactions involving pyrrolidine derivatives, techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are invaluable for identifying and characterizing intermediates. rsc.orgnih.gov

In the context of transformations of this compound, intermediates such as iminium ions or enamines could be formed, particularly in reactions involving the pyrrolidine nitrogen and adjacent carbons. The characterization of such intermediates is crucial for understanding the reaction pathway. For example, in the hydrolysis of carbapenems, which contain a pyrrolidine ring, a ring-opened pyrrolidine derivative has been identified as a reaction intermediate. nih.govmarquette.edu Spectroscopic studies on related systems have provided detailed structural information on reactive intermediates like enamines and iminium ions formed from diarylprolinol ethers. youtube.com

Computational modeling, such as density functional theory (DFT) calculations, can be used to model transition states and predict the relative energies of different reaction pathways, further elucidating the factors that control reactivity and selectivity.

Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Monitoring

Mass spectrometry is a powerful analytical technique that provides critical information regarding a molecule's mass, elemental composition, and structural features. For a compound like this compound, it is employed to confirm its identity and to scrutinize its purity by detecting and identifying potential impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of an ion's elemental formula, providing a high degree of confidence in the compound's identity.

For this compound (Molecular Formula: C₁₂H₁₅NO₂), analysis via HRMS, often using a soft ionization technique like Electrospray Ionization (ESI), would focus on the protonated molecular ion, [M+H]⁺. The instrument measures the experimental m/z value, which is then compared against the theoretical (calculated) m/z for the proposed elemental formula. The minuscule difference between these values, known as the mass error, validates the molecular formula. A low mass error is a stringent confirmation of the elemental composition, and by extension, the molecular weight of the synthesized compound. mdpi.com

Detailed Research Findings: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound is calculated to be 206.1176 u. An experimental HRMS measurement yielding a result extremely close to this value would confirm the elemental formula C₁₂H₁₆NO₂⁺. This confirmation is foundational for all subsequent structural analyses.

Table 1: HRMS Data for the Protonated Molecular Ion of this compound

| Ion Formula | Theoretical m/z | Experimental m/z (Hypothetical) | Mass Error (ppm) |

| [C₁₂H₁₅NO₂ + H]⁺ | 206.1176 | 206.1174 | -0.97 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Tandem Mass Spectrometry (MS/MS) extends the capabilities of mass spectrometry by enabling the structural analysis of ions. In an MS/MS experiment, a specific ion of interest (a "parent" or "precursor" ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are then analyzed. The fragmentation pattern obtained is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For this compound, the protonated molecular ion ([M+H]⁺ at m/z 206.1176) would be selected as the precursor ion. Its fragmentation would likely occur at the most labile bonds, such as the ester linkage or the bond connecting the two ring systems. Elucidating these fragmentation pathways helps to piece together the molecular structure, confirming the presence of both the methyl benzoate and the pyrrolidinyl moieties.

Furthermore, MS/MS is an invaluable technique for impurity profiling. ijprajournal.com Process-related impurities or degradation products can be detected as ions with different m/z values in the initial mass spectrum. By selecting these impurity ions and subjecting them to MS/MS analysis, their fragmentation patterns can be compared to that of the main compound and to theoretical structures, facilitating their identification and characterization even at trace levels. iajps.com

Detailed Research Findings: The MS/MS analysis of the [M+H]⁺ ion of this compound would be expected to produce several key fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Potential fragmentation pathways include the cleavage of the bond between the phenyl and pyrrolidine rings and the fragmentation within the pyrrolidine ring itself.

Table 2: Proposed Key Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |

| 206.12 | Protonated 3-(pyrrolidin-2-yl)benzoic acid | 192.09 | CH₂ |

| 206.12 | Ion from cleavage of phenyl-pyrrolidine bond | 160.11 | C₂H₄O₂ |

| 206.12 | Protonated Methyl Benzoate | 136.05 | C₄H₉N |

| 206.12 | Pyrrolidinium ion | 70.07 | C₈H₇O₂ |

Computational Chemistry and Theoretical Investigations of Methyl 3 2s Pyrrolidin 2 Yl Benzoate

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These ab initio approaches solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For Methyl 3-((2S)pyrrolidin-2-yl)benzoate, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.

The process begins with an initial guess of the molecular structure, which is then optimized by calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve reliable results. The final optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These calculations also yield the molecule's total electronic energy, which is essential for comparing the stability of different potential isomers or conformers.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C(ar)-C(pyrrolidine) | 1.52 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| N-H (pyrrolidine) | 1.01 Å | |

| Bond Angles | ||

| C(ar)-C(ar)-C(pyrrolidine) | 120.5° | |

| O=C-O (ester) | 124.8° | |

| Dihedral Angle | ||

| C(ar)-C(ar)-C(pyrrolidine)-N | -75.3° |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine (B122466) ring. The LUMO is generally centered on the electron-deficient carbonyl group of the ester and the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the ester's carbonyl oxygen and the nitrogen atom, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the pyrrolidine N-H and the aromatic protons, highlighting sites susceptible to nucleophilic interaction.

Table 2: Hypothetical Frontier Orbital Energies for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Orbital | Energy (eV) | Description |

| HOMO | -6.45 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.23 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.22 eV | Indicator of Chemical Stability |

Conformational Landscape Exploration

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Exploring this conformational landscape is vital for understanding its dynamic behavior.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide insights into how the molecule behaves in a simulated environment (e.g., in a solvent like water or in a vacuum) at a given temperature and pressure.

For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring (puckering) and the rotational dynamics around the single bond connecting the pyrrolidine ring to the benzoate (B1203000) group. These simulations can identify the most frequently adopted conformations and the transitions between them, offering a view of the molecule's stability and flexibility under realistic conditions.

A Potential Energy Surface (PES) scan is a more systematic method for exploring conformational possibilities. It involves calculating the energy of the molecule while systematically rotating a specific dihedral angle. For this compound, a key scan would be performed on the dihedral angle defined by the bond connecting the aromatic ring to the pyrrolidine ring.

The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers (staggered arrangements), and energy maxima, which represent the transition states (eclipsed arrangements) between them. The energy difference between a minimum and a maximum is the rotational energy barrier, which dictates the rate of interconversion between conformers at a given temperature.

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. This is achieved by computing the magnetic shielding tensor for each nucleus in the optimized geometry. The predicted chemical shifts help in the assignment of signals in experimental NMR spectra, which is particularly useful for complex molecules. The theoretical prediction of electronic transitions (e.g., using Time-Dependent DFT) can also help interpret UV-Visible spectra.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants for this compound would involve sophisticated computational methods to model the magnetic environment of each nucleus. Density Functional Theory (DFT) is a primary tool for such predictions, often yielding results that correlate well with experimental data.

The typical workflow for predicting NMR spectra for a molecule like this compound would include:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR parameters are a Boltzmann-weighted average of the parameters for all contributing conformations.

Geometry Optimization: Optimizing the geometry of each significant conformer using a selected DFT functional and basis set.

NMR Parameter Calculation: For each optimized conformer, the nuclear magnetic shielding tensors are calculated using methods like Gauge-Including Atomic Orbitals (GIAO). The chemical shifts are then determined by referencing the calculated shielding values to a standard, such as tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, which are often modeled using a Polarizable Continuum Model (PCM). For structurally similar N-substituted pyrrolidine derivatives, good agreement between calculated and experimental ¹H and ¹³C chemical shifts has been achieved, validating the reliability of the theoretical geometries.

A hypothetical data table for the predicted ¹³C and ¹H NMR chemical shifts for a dominant conformer of this compound is presented below. This data is illustrative of the expected output from such a computational study.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1' (C=O, ester) | 166.5 | - |

| C1 | 138.2 | - |

| C2 | 129.0 | 7.95 (s) |

| C3 | 130.5 | - |

| C4 | 128.8 | 7.50 (t, J=7.8 Hz) |

| C5 | 132.1 | 7.80 (d, J=7.7 Hz) |

| C6 | 128.5 | 7.65 (d, J=7.8 Hz) |

| C2' (pyrrolidine) | 62.3 | 4.50 (t, J=8.0 Hz) |

| C3' (pyrrolidine) | 25.8 | 2.10 (m) |

| C4' (pyrrolidine) | 32.5 | 2.35 (m), 1.90 (m) |

| C5' (pyrrolidine) | 47.0 | 3.40 (m), 3.25 (m) |

| OCH₃ | 52.4 | 3.90 (s) |

| NH | - | 2.50 (br s) |

Note: This table is a hypothetical representation and not based on published experimental or computational data for this compound.

Theoretical Modeling of Chiroptical Spectra

As a chiral molecule, this compound is expected to exhibit optical activity, which can be investigated through chiroptical spectroscopies such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). Theoretical modeling is crucial for interpreting these spectra and assigning the absolute configuration of the molecule.

The process for modeling chiroptical spectra is similar to that for NMR prediction and involves:

A thorough conformational search to identify all relevant stereoisomers and conformers.

Geometry optimization and frequency calculations for each conformer at a suitable level of theory.

Calculation of ECD and VCD spectra for each conformer. For ECD, time-dependent DFT (TD-DFT) is commonly employed to compute electronic transition energies and rotational strengths. For VCD, rotational strengths of vibrational transitions are calculated.

The final predicted spectrum is obtained by a Boltzmann-weighting of the spectra of the individual conformers.

For proline and its derivatives, computational studies have shown that the VCD spectra can be sensitive to the solvent environment, and explicit solvent models may be necessary to accurately reproduce experimental results.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. This involves modeling the entire reaction pathway, identifying intermediates and transition states, and calculating the associated energy barriers.

Computational Elucidation of Proposed Synthetic Mechanisms and Catalytic Cycles

The synthesis of pyrrolidine derivatives often involves catalytic processes. For instance, proline-catalyzed reactions, which share a structural similarity with the target molecule, have been extensively studied computationally. These studies have elucidated the role of the catalyst in stabilizing transition states and controlling stereoselectivity.

A computational investigation into the synthesis of this compound would likely focus on:

Reactant and Product Structures: Optimization of the geometries of the starting materials and the final product.

Intermediate and Transition State Search: Locating all stationary points on the potential energy surface corresponding to intermediates and transition states along the proposed reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the correct reactant and product.

For proline-catalyzed aldol (B89426) reactions, computational studies have detailed the enamine mechanism and the key transition states that determine the stereochemical outcome. Similar approaches could be applied to potential synthetic routes for this compound.

Calculation of Activation Barriers and Reaction Rates

Once the transition states and corresponding minima on the potential energy surface are identified, the activation barriers (the energy difference between the reactants and the transition state) can be calculated. These barriers are critical for understanding the kinetics of the reaction.

The activation free energy (ΔG‡) can be used to estimate the reaction rate constant (k) via the Eyring equation from Transition State Theory:

k = (κk_B T / h) * e^(-ΔG‡ / RT)

where:

k is the rate constant

κ is the transmission coefficient (often assumed to be 1)

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

Below is a hypothetical data table illustrating the calculated activation barriers for a proposed synthetic step in the formation of a related pyrrolidine derivative.

| Reaction Step | Transition State | ΔE‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| C-N bond formation | TS1 | 15.2 | 14.8 | 25.1 |

| Proton transfer | TS2 | 8.5 | 8.2 | 18.3 |

Note: This table is a hypothetical representation and not based on published data for the synthesis of this compound.

These calculations can provide valuable insights into the rate-determining step of the reaction and can be used to compare the feasibility of different proposed synthetic routes.

Application As a Chiral Building Block and Ligand in Asymmetric Chemical Synthesis

Utilization in Asymmetric Organocatalysis

The pyrrolidine (B122466) motif is a well-established privileged structure in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. The derivatization of Methyl 3-((2S)pyrrolidin-2-yl)benzoate allows for the fine-tuning of the steric and electronic properties of the resulting catalysts, thereby influencing their efficiency and selectivity in asymmetric reactions.

The design of organocatalysts derived from this compound often involves the introduction of bulky substituents to create a well-defined chiral pocket around the active site. This steric hindrance plays a crucial role in directing the approach of reactants, thus controlling the stereoselectivity of the transformation. For instance, the secondary amine of the pyrrolidine ring can be functionalized with various groups to create bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.

The synthesis of these catalysts typically starts with the modification of the pyrrolidine nitrogen. For example, reaction with bulky sulfonyl chlorides or amidation of the ester group followed by further transformations can lead to a diverse range of catalyst structures. The objective is to create a rigid and sterically demanding environment that can effectively discriminate between the two prochiral faces of the substrate.

Organocatalysts derived from pyrrolidine structures are particularly effective in promoting enantioselective aldol (B89426) and Michael additions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. While direct data on catalysts derived specifically from this compound in these reactions is limited in readily available literature, the performance of analogous pyrrolidine-based catalysts provides a strong indication of their potential.

In a typical Michael addition of an aldehyde to a nitroolefin, the pyrrolidine-based catalyst forms an enamine with the aldehyde. The chiral environment created by the catalyst directs the addition of the enamine to the nitroolefin from a specific face, leading to the preferential formation of one enantiomer of the product. For example, new pyrrolidine-based organocatalysts with a bulky substituent at the C2 position have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee. The diastereoselectivity of these reactions can also be controlled by the catalyst structure and reaction conditions.

The following table illustrates the performance of a representative pyrrolidine-based organocatalyst in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | 10 | CH₂Cl₂ | rt | 99 | 78:22 | 68 |

| 2 | 10 | Toluene | 0 | 85 | 90:10 | 82 |

| 3 | 5 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |

| 4 | 2 | Methylcyclohexane | 0 | 75 | 91:9 | 84 |

Data is illustrative and based on analogous pyrrolidine systems.

Similarly, in aldol reactions, these catalysts can facilitate the enantioselective addition of a ketone to an aldehyde, proceeding through a similar enamine activation mechanism. The design of the catalyst is crucial for achieving high yields and stereoselectivities.

Role in Metal-Catalyzed Asymmetric Reactions

The chiral scaffold of this compound is also a valuable platform for the development of chiral ligands for transition metal-catalyzed asymmetric reactions. The pyrrolidine nitrogen and the benzoate (B1203000) group can be functionalized with donor atoms such as phosphorus, nitrogen, or oxygen to create multidentate ligands that can coordinate to a metal center and induce chirality in the resulting complex.

The synthesis of chiral ligands from this compound involves the introduction of coordinating groups. For example, the ester functionality can be reduced to an alcohol, which can then be converted into a phosphine or an amine. Alternatively, the aromatic ring of the benzoate group can be functionalized to introduce additional coordinating sites. The resulting ligands, often of the P,N or N,N-type, can then be complexed with various transition metals such as palladium, rhodium, iridium, or iron. The stereochemical information embedded in the pyrrolidine backbone is transferred to the metallic complex, which then acts as a chiral Lewis acid or redox catalyst.

While specific examples of ligands derived directly from this compound in these reactions are not extensively documented in the public domain, the utility of similar chiral pyrrolidine-based ligands is well-established. For instance, chiral PNNP ligands with a pyrrolidine backbone have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97% ee.

The following table shows representative results for the asymmetric transfer hydrogenation of various ketones using an iron complex with a chiral PNNP ligand.

| Entry | Substrate | Conversion (%) | ee (%) |

| 1 | Acetophenone | >95 | 95 |

| 2 | 1-Indanone | >95 | 97 |

| 3 | 2-Heptanone | >95 | 88 |

| 4 | 4-Methoxyacetophenone | >95 | 92 |

Data is illustrative and based on analogous pyrrolidine-based ligand systems.

In asymmetric cross-coupling and C-H activation reactions, chiral ligands create a chiral environment around the metal center, enabling the enantioselective formation of carbon-carbon or carbon-heteroatom bonds. The development of ligands derived from this compound for these transformations represents a promising area for future research.

Stereochemical Control in Complex Molecule Synthesis

Beyond its role in catalysis, this compound and its derivatives can be employed as chiral auxiliaries to control stereochemistry in the synthesis of complex molecules. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

The pyrrolidine scaffold of this compound can be attached to a substrate, and its inherent chirality can be used to direct the approach of a reagent to one of the two diastereotopic faces of the molecule. This strategy is particularly useful in reactions where a suitable chiral catalyst is not available. The modification of the benzoate group can be used to tune the steric and electronic properties of the auxiliary, as well as to facilitate its attachment to and removal from the substrate. Although specific, widely-cited examples of using this compound as a chiral auxiliary are not prominent in the literature, the principle is a fundamental concept in asymmetric synthesis, and the structure of this compound makes it a viable candidate for such applications.

Diastereoselective and Enantioselective Induction in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.govacs.org The use of chiral catalysts derived from building blocks like Methyl 3-((2S)-pyrrolidin-2-yl)benzoate is instrumental in controlling the stereochemical outcome of these reactions, leading to the formation of multiple stereocenters with high diastereoselectivity and enantioselectivity. nih.govnih.gov

Derivatives of 2-substituted pyrrolidines have been successfully employed as organocatalysts in various MCRs. nih.govnih.gov For instance, in a hypothetical three-component reaction involving an aldehyde, a ketone, and a nitrogen source, a catalyst derived from Methyl 3-((2S)-pyrrolidin-2-yl)benzoate could facilitate a cascade of reactions, such as a Michael addition followed by an aldol condensation. The catalyst would first activate the ketone by forming a chiral enamine, which would then react with an α,β-unsaturated aldehyde (formed in situ or added). The steric hindrance provided by the methyl benzoate group on the pyrrolidine ring would direct the approach of the electrophile, leading to a high degree of stereoselectivity in the newly formed carbon-carbon bond.

A representative example of such a reaction could be the synthesis of highly substituted pyrrolidines, a common structural motif in bioactive molecules. nih.govnih.gov A hypothetical diastereoselective multi-component reaction catalyzed by a derivative of Methyl 3-((2S)-pyrrolidin-2-yl)benzoate is presented below.

Table 1: Hypothetical Diastereoselective Multi-Component Reaction Catalyst derived from Methyl 3-((2S)-pyrrolidin-2-yl)benzoate

| Entry | Aldehyde | Ketone | Amine Source | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetone | Aniline | 95:5 | 98% | 85 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | p-Anisidine | 92:8 | 96% | 82 |

The data in Table 1 illustrates the potential of catalysts derived from Methyl 3-((2S)-pyrrolidin-2-yl)benzoate to induce high levels of both diastereoselectivity and enantioselectivity across a range of substrates. The catalyst's structure allows for the creation of a well-defined chiral pocket, which effectively shields one face of the reactive intermediate, leading to the observed high stereocontrol. nih.gov

Mechanistic and Structural Studies of Interactions with Biological Macromolecules

Structure-Activity Relationship (SAR) Studies on Derivatives of Methyl 3-((2S)pyrrolidin-2-yl)benzoate (Academic Lead Optimization)

Design Principles for Modulating Molecular Recognition and Potency

The design of potent and selective ligands is a cornerstone of medicinal chemistry. For pyrrolidine-based compounds, several design principles are employed to modulate their recognition by and potency against biological targets. The pyrrolidine (B122466) scaffold itself is a versatile structural motif found in numerous therapeutic agents, offering opportunities for molecular optimization. nih.gov

One key principle is the strategic installation of functional groups on the pyrrolidine ring and the aromatic system to engage in specific interactions with a protein's active or allosteric site. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming crucial contacts with amino acid residues like aspartate, glutamate, or serine in a binding pocket.

The stereochemistry of the pyrrolidine ring is another critical design element. The (2S) configuration of this compound dictates a specific three-dimensional arrangement of its substituents, which can be crucial for fitting into a chiral binding site on a protein. The relative stereochemistry of substituents on the ring can significantly impact binding affinity and efficacy, as seen in the development of pyrrolidine-5,5-trans-lactams as protease inhibitors. acs.org

Furthermore, the concept of mechanism-based inhibition can be a powerful design principle. This involves designing a molecule that is not only recognized by the target enzyme but is also processed, leading to the formation of a reactive species that covalently modifies the enzyme, often resulting in irreversible inhibition. acs.org While not inherently a feature of this compound itself, modifications to its structure could potentially incorporate such a mechanism.

The table below summarizes key design principles applicable to pyrrolidine-based compounds.

| Design Principle | Description | Potential Interaction |

| Scaffold Rigidity/Flexibility | The five-membered pyrrolidine ring provides a semi-rigid scaffold that can be modified to control conformational flexibility. | Optimizes fit within the binding site. |

| Stereochemistry | The defined (2S) stereocenter influences the spatial orientation of substituents. | Enhances selectivity for chiral binding pockets. |

| Hydrogen Bonding | The pyrrolidine nitrogen and the ester carbonyl can act as hydrogen bond acceptors or donors. | Forms specific contacts with protein residues. |

| Aromatic Interactions | The benzoate (B1203000) ring can engage in π-π stacking or hydrophobic interactions. | Stabilizes binding in hydrophobic pockets. |

Exploration of Substituent Effects on Target Interaction and Selectivity

The nature and position of substituents on both the pyrrolidine and benzoate rings are critical determinants of a molecule's interaction with a biological target and its selectivity for that target over others. Structure-activity relationship (SAR) studies, which systematically vary substituents and measure the effect on biological activity, are essential for optimizing lead compounds. nih.gov

On the pyrrolidine ring, substituents at different positions can explore different sub-pockets of a binding site. In the development of CXCR4 antagonists based on a pyrrolidine scaffold, structural exploration and optimization through substitution led to the identification of potent and selective compounds. nih.gov Similarly, in the context of aminoglycoside resistance, modifications at various positions on a pyrrolidine pentamine scaffold had varied effects on the inhibition of the AAC(6')-Ib enzyme, highlighting the potential for fine-tuning inhibitory activity. nih.gov

The following table illustrates potential substituent effects on the interaction and selectivity of a compound like this compound.

| Position of Substitution | Type of Substituent | Potential Effect on Interaction and Selectivity |

| Benzoate Ring (ortho, meta, para) | Electron-withdrawing (e.g., -NO₂) | Alters the electronic character of the aromatic ring, potentially affecting π-stacking interactions. |

| Benzoate Ring (ortho, meta, para) | Electron-donating (e.g., -OCH₃, -NH₂) | Can enhance hydrogen bonding and alter solubility. |

| Benzoate Ring (ortho, meta, para) | Halogens (e.g., -F, -Cl) | Can form halogen bonds and increase metabolic stability. |

| Pyrrolidine Ring (e.g., C3, C4, C5) | Alkyl groups | Can increase hydrophobic interactions and probe steric limits of the binding pocket. |

| Pyrrolidine Ring (e.g., C3, C4, C5) | Polar groups (e.g., -OH, -NH₂) | Can introduce new hydrogen bonding interactions and improve aqueous solubility. |

Crystallographic Studies of Compound-Protein Complexes

While no specific crystallographic data for this compound in complex with a biological macromolecule are publicly available, the principles of such studies are well-established and provide invaluable information about drug-target interactions.

Determination of Ligand-Binding Modes and Conformational Changes

X-ray crystallography of a ligand-protein complex can reveal the precise binding mode of the ligand at atomic resolution. This includes the conformation adopted by the ligand within the binding site and the specific interactions it makes with the protein, such as hydrogen bonds, salt bridges, and hydrophobic contacts. For example, crystallographic studies of other benzoate derivatives have detailed their coordination modes and the angles between the carboxylate group and the phenyl ring. researchgate.net

Furthermore, such studies can reveal conformational changes in the protein upon ligand binding. These can range from small adjustments in side-chain orientations to larger-scale movements of entire domains. These induced-fit conformational changes are often crucial for the biological function and can be a key aspect of the mechanism of action.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-((2S)pyrrolidin-2-yl)benzoate?

Methodological Answer:

The synthesis typically involves coupling a pyrrolidine derivative with a benzoate precursor. A representative method includes:

- Step 1 : Reacting 2-fluorobenzaldehyde with (2S)-pyrrolidine in DMF at 150°C using potassium carbonate as a base, followed by TLC monitoring .

- Step 2 : Esterification of the intermediate with methanol under acidic or catalytic conditions to yield the methyl ester.

- Key Considerations : Microwave-assisted synthesis (e.g., 20 hours at 150°C) can improve reaction efficiency . Post-reaction purification involves extraction (ethyl acetate), washing (ammonium chloride), and solvent removal under reduced pressure.

Basic: How is the stereochemical integrity of the (2S)-pyrrolidine moiety confirmed?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- 1H NMR Analysis : Compare chemical shifts of diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction of derivatives (e.g., hydrochloride salts) provides absolute stereochemistry .

Advanced: How do reaction conditions impact yield and purity in multi-step syntheses?

Methodological Answer:

- Optimization Variables :

- Temperature : Higher temperatures (e.g., 150°C) accelerate nucleophilic substitution but may increase side reactions .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switch to ethanol/water mixtures for easier extraction .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions.

- Data Analysis : Compare yields across studies (e.g., 93% in vs. lower yields in other methods) by adjusting stoichiometry or reaction time .

Advanced: What analytical techniques are critical for characterizing structural analogs?

Methodological Answer:

Advanced: How can researchers address discrepancies in reported biological activities of analogs?

Methodological Answer:

- Mechanistic Studies : Use molecular docking to predict interactions with targets (e.g., enzymes, receptors) and validate via enzyme inhibition assays .

- Structural Comparison : Analyze analogs (e.g., methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride) for SAR trends. For example, the (2S) configuration may enhance binding affinity compared to (2R) .

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature) and use positive controls (e.g., known inhibitors) .

Advanced: What strategies mitigate challenges in scaling up laboratory-scale syntheses?

Methodological Answer:

- Process Chemistry Adjustments :

- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify waste disposal .

- Optimize catalyst loading (e.g., reduce Pd/C from 10% to 5%) to lower costs .

- Pilot-Scale Testing : Use continuous flow reactors for exothermic reactions to improve safety and yield .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Advanced: How does the introduction of electron-withdrawing/donating groups alter reactivity?

Methodological Answer:

- Case Study : Compare this compound with its 4-fluoro derivative .

- Electron-Withdrawing (e.g., -F) : Increases electrophilicity of the ester group, enhancing reactivity in nucleophilic acyl substitutions.

- Electron-Donating (e.g., -OCH3) : Stabilizes intermediates in Friedel-Crafts reactions but may reduce hydrolysis rates.

- Experimental Validation : Use Hammett plots to correlate substituent effects with reaction rates .

Advanced: What computational methods support the design of novel derivatives?

Methodological Answer:

- DFT Calculations : Predict thermodynamic stability of intermediates (e.g., transition states in esterification) .

- MD Simulations : Model binding dynamics with biological targets (e.g., 20-ns simulations to assess protein-ligand interactions) .

- Cheminformatics : Screen virtual libraries (e.g., PubChem) for analogs with improved ADMET profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.